molecular formula C5H7BrN2 B049434 1-(2-bromoethyl)-1H-pyrazole CAS No. 119291-22-4

1-(2-bromoethyl)-1H-pyrazole

Cat. No. B049434
CAS RN: 119291-22-4
M. Wt: 175.03 g/mol
InChI Key: PFSTUXCXMBDZRM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring followed by the introduction of the bromoethyl group. Pyrazole rings can be synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazine. The bromoethyl group could potentially be introduced through a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of “1-(2-bromoethyl)-1H-pyrazole” would consist of a pyrazole ring with a bromoethyl group attached to one of its nitrogen atoms. The bromine atom in the bromoethyl group is capable of forming a dipole due to its high electronegativity, which could influence the compound’s reactivity .


Chemical Reactions Analysis

The bromoethyl group in “1-(2-bromoethyl)-1H-pyrazole” is a good leaving group, so it could potentially undergo nucleophilic substitution reactions. The pyrazole ring is also capable of participating in various reactions, such as electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-bromoethyl)-1H-pyrazole” would depend on its specific structure. Factors such as the presence of the bromoethyl group and the pyrazole ring would influence properties like polarity, solubility, boiling point, and melting point .

Scientific Research Applications

Material Science

The application of 1-(2-bromoethyl)-1H-pyrazole in material science is particularly interesting in the development of organic-inorganic hybrid materials. These hybrids, such as Metal-Organic Frameworks (MOFs), benefit from the incorporation of organic linkers like 1-(2-bromoethyl)-1H-pyrazole to tailor their properties for specific uses, including gas storage, catalysis, and environmental remediation .

Safety and Hazards

As with any chemical compound, handling “1-(2-bromoethyl)-1H-pyrazole” would require appropriate safety measures. The specific safety and hazard information would depend on the compound’s physical and chemical properties .

properties

IUPAC Name

1-(2-bromoethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2/c6-2-5-8-4-1-3-7-8/h1,3-4H,2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFSTUXCXMBDZRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40348993
Record name 1-(2-bromoethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-bromoethyl)-1H-pyrazole

CAS RN

119291-22-4
Record name 1-(2-bromoethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Bromoethyl)-1H-pyrazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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